4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide
Description
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide is a complex organic compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and a dimethylbenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-22(2)18(23)12-5-3-11(4-6-12)17-21-16(10-24-17)14-8-7-13(19)9-15(14)20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXFGKQPOMAXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the 2,4-dichlorophenyl group and the dimethylbenzamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorophenyl isothiocyanate with α-bromoacetophenone can yield the thiazole ring, which is then further reacted with N,N-dimethylbenzamide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow microreactors can be employed to enhance reaction efficiency and control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures were effective in inhibiting various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The thiazole ring is known for its ability to interact with biological targets involved in cancer progression .
Antimicrobial Properties
Thiazole derivatives have also been evaluated for their antimicrobial activity. The compound shows promising results against a range of bacterial strains, making it a candidate for further development into antimicrobial agents. The presence of the dichlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, thiazole derivatives are known to act as inhibitors of various kinases, which are critical in cancer signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .
Case Study: Kinase Inhibition
A notable case study involved the synthesis and evaluation of thiazole derivatives as RET kinase inhibitors. The study found that compounds structurally similar to this compound exhibited moderate to high potency in inhibiting RET kinase activity. This suggests potential applications in targeted cancer therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. For example:
- Substituted Thiazoles : Modifications on the thiazole ring can lead to enhanced potency against specific cancer types.
- Amide Variations : Altering the amide substituents can influence solubility and bioavailability.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain bacterial enzymes, leading to antibacterial effects . The compound’s structure allows it to fit into binding sites of target proteins, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
2,4-Dichlorophenyl derivatives: Compounds like 2,4-dichlorophenol have similar substituents and can undergo similar chemical reactions.
Uniqueness
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications .
Biological Activity
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H11Cl2N3OS
- Molecular Weight : 364.25 g/mol
- CAS Number : Not directly provided but related compounds can be found under similar identifiers.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring is known for its role in modulating enzyme activity and influencing cell signaling pathways.
Target Enzymes
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to decreased nucleotide synthesis, affecting rapidly dividing cells such as cancer cells .
- RET Kinase : Some derivatives have shown potential as RET kinase inhibitors, which are crucial in certain cancers .
Antitumor Activity
Studies have demonstrated that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines. For example:
- HeLa Cells : The compound showed moderate cytotoxicity, suggesting potential for further development as an anticancer agent .
- A549 Cells : Similar cytotoxic effects were observed in lung cancer models, indicating broad-spectrum antitumor activity .
Antimicrobial Properties
Research indicates that thiazole derivatives possess antimicrobial properties. The presence of the dichlorophenyl group enhances the lipophilicity and thus the membrane penetration ability of the compound, contributing to its antimicrobial efficacy.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various benzamide derivatives on human tumor cell lines. The results indicated that modifications to the thiazole ring could enhance or diminish biological activity depending on the substituents used .
- In Vivo Studies : Animal models treated with similar thiazole-containing compounds demonstrated reduced tumor size and improved survival rates compared to controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
